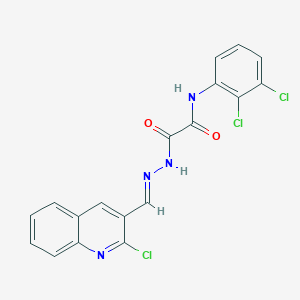
Lead(II) citrate tribasic trihydrate, purum, for electron microscopy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead(II) citrate tribasic trihydrate can be synthesized by reacting lead(II) acetate with citric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding citric acid slowly while stirring. The mixture is then heated to promote the formation of the lead citrate complex, which precipitates out of the solution .
Industrial Production Methods
Industrial production of lead(II) citrate tribasic trihydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lead(II) citrate tribasic trihydrate undergoes various chemical reactions, including:
Oxidation: Lead(II) can be oxidized to lead(IV) under certain conditions.
Reduction: Lead(II) can be reduced to metallic lead.
Substitution: The citrate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with lead(II) citrate tribasic trihydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lead(IV) compounds, while reduction can yield metallic lead .
Aplicaciones Científicas De Investigación
Lead(II) citrate tribasic trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a precursor for the synthesis of other lead compounds.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of lead-based materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which lead(II) citrate tribasic trihydrate exerts its effects in electron microscopy involves its ability to bind to cellular structures and enhance contrast. The lead ions interact with osmium and uranyl acetate, which are commonly used in staining protocols, to increase the visibility of cellular components under the electron microscope . The molecular targets include various cellular organelles and structures, and the pathways involved are primarily related to the binding and interaction of lead ions with these components .
Comparación Con Compuestos Similares
Lead(II) citrate tribasic trihydrate can be compared with other lead citrate compounds, such as:
Lead(II) citrate monohydrate: Similar in composition but contains only one molecule of water.
Lead(II) citrate anhydrous: Lacks water molecules, making it different in terms of solubility and reactivity.
The uniqueness of lead(II) citrate tribasic trihydrate lies in its specific hydration state, which affects its solubility, reactivity, and suitability for electron microscopy applications .
Propiedades
Fórmula molecular |
C12H16O17Pb3 |
|---|---|
Peso molecular |
1.05e+03 g/mol |
Nombre IUPAC |
bis[[2-(5-hydroxy-4,7-dioxo-1,3,2λ2-dioxaplumbepan-5-yl)acetyl]oxy]lead;trihydrate |
InChI |
InChI=1S/2C6H8O7.3H2O.3Pb/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H2;;;/q;;;;;3*+2/p-6 |
Clave InChI |
GMPMGSCJCDAUMP-UHFFFAOYSA-H |
SMILES canónico |
C1C(=O)O[Pb]OC(=O)C1(CC(=O)O[Pb]OC(=O)CC2(CC(=O)O[Pb]OC2=O)O)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



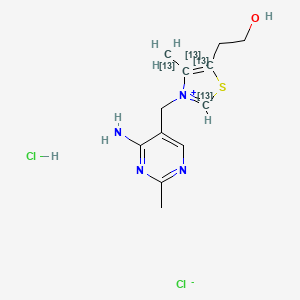
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)

![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)
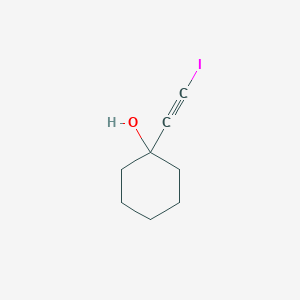

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
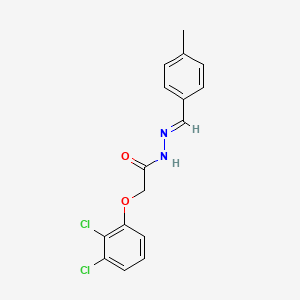
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)
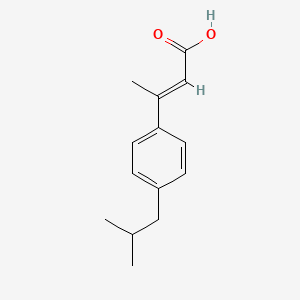
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)
